molecular formula C27H22Cl2FN3O2 B11827082 (3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one

(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one

Cat. No.: B11827082
M. Wt: 510.4 g/mol
InChI Key: USJKHXAXUQKUBO-PGGUUEOZSA-N
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Description

(3R,3'S)-5,7'-Dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one (KAE609) is a spiroindolone-class antimalarial agent targeting Plasmodium falciparum ATPase 4 (PfATP4), a critical Na+ efflux transporter in malaria parasites . Its stereospecific spirocyclic core, halogen substituents (Cl, F), and 4-methoxybenzyl group contribute to its potent schizonticidal activity and rapid parasite clearance in clinical trials . Synthesized via enzymatic transamination of chiral intermediates, KAE609 exhibits high metabolic stability, with biliary secretion as its primary elimination route . Hazard profiles include warnings for acute toxicity (H302) and irritancy (H315, H319) .

Properties

Molecular Formula

C27H22Cl2FN3O2

Molecular Weight

510.4 g/mol

IUPAC Name

(1R,3S)-5',7-dichloro-6-fluoro-1'-[(4-methoxyphenyl)methyl]-3-methylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C27H22Cl2FN3O2/c1-14-9-19-18-11-22(30)21(29)12-23(18)31-25(19)27(32-14)20-10-16(28)5-8-24(20)33(26(27)34)13-15-3-6-17(35-2)7-4-15/h3-8,10-12,14,31-32H,9,13H2,1-2H3/t14-,27+/m0/s1

InChI Key

USJKHXAXUQKUBO-PGGUUEOZSA-N

Isomeric SMILES

C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC6=CC(=C(C=C26)F)Cl

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC6=CC(=C(C=C26)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor to form the spiro structure. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of Substituents: The introduction of chloro, fluoro, methoxy, and methyl groups can be achieved through various substitution reactions. Reagents such as chlorinating agents, fluorinating agents, and methylating agents are commonly used under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Substitution reactions can occur at the chloro, fluoro, or methoxy positions using appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one may be explored as a potential therapeutic agent. Its unique structure and chemical properties make it a candidate for drug development, particularly in the treatment of diseases where traditional therapies are ineffective.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or mechanical strength. Its applications may extend to fields such as materials science, nanotechnology, and polymer chemistry.

Mechanism of Action

The mechanism of action of (3R,3’S)-5,7’-dichloro-6’-fluoro-1-(4-methoxybenzyl)-3’-methyl-2’,3’,4’,9’-tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed effects.

Comparison with Similar Compounds

Structural Similarity Metrics

KAE609’s structural analogs are evaluated using computational methods:

  • Tanimoto/Dice Coefficients : These metrics quantify molecular similarity by comparing Morgan fingerprints or MACCS keys. For example, spiroindolones with halogen substitutions (e.g., Cl, Br) at positions 5 and 7' show Tanimoto scores >0.5, indicating significant structural overlap .
  • Murcko Scaffolds : Compounds sharing the spiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one core are grouped into chemotype clusters. KAE609 clusters with derivatives bearing substituents on the indoline and pyridoindole rings (e.g., benzyl, methyl, halogens) .
  • Molecular Networking : MS/MS-based cosine scores (1.0 = identical fragmentation) reveal analogs like 1,2'-dibenzyl-7-fluoro-spiroindolones (e.g., compound 3h in ) share high spectral similarity to KAE609 .

Key Structural Analogs

Compound ID Substituents/Modifications Structural Similarity (Tanimoto) Bioactivity (vs. KAE609) Reference
KAE609 5,7'-Cl; 6'-F; 4-methoxybenzyl; 3'-methyl 1.0 (reference) PfATP4 inhibition; IC50 ~1.2 nM
Compound 3h () 7-F; 1,2'-dibenzyl 0.67 Anticancer activity (target N/A)
Compound 3i () 7-Cl; 1,2'-dibenzyl 0.72 Anticancer activity (target N/A)
Cipargamin Spiroindolone core; substituents undisclosed ~0.75 (estimated) PfATP4 inhibition; clinical use
ZINC00027361 () GSK3 inhibitor with pyridoindole substructure 0.55 Kinase inhibition (GSK3)

Bioactivity and Target Specificity

  • Antimalarial Activity : KAE609 and Cipargamin share PfATP4 targeting but differ in substituent-driven pharmacokinetics. KAE609’s 4-methoxybenzyl group enhances metabolic stability compared to earlier spiroindolones .
  • Off-Target Effects : Structural analogs like ZINC00027361 exhibit divergent bioactivity (kinase vs. ion transport inhibition) despite partial scaffold similarity, underscoring the role of substituents in target selection .
  • Anticancer Potential: Dibenzyl-substituted spiroindolones (e.g., 3h, 3i) show cytotoxicity unrelated to PfATP4, highlighting scaffold versatility .

Computational Docking and Affinity

  • Chemical Space Docking: KAE609’s docking affinity for PfATP4 surpasses analogs with minor structural variations (e.g., 6'-F → 6'-H), as small changes disrupt binding pocket interactions .
  • Enrichment Efficiency : Compared to fully enumerated libraries, KAE609’s chemotype is prioritized in virtual screens due to optimal halogen placement and stereochemistry .

Discussion of Key Findings

Substituent-Driven Bioactivity : Halogens (Cl, F) at positions 5, 6', and 7' enhance antimalarial potency by optimizing PfATP4 binding, while benzyl/methoxy groups improve metabolic stability .

Scaffold Versatility : The spiroindolone core supports diverse therapeutic applications (e.g., anticancer, kinase inhibition) when substituents are strategically modified .

ion transport inhibition) .

Biological Activity

The compound (3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, particularly in the context of anticancer properties and other pharmacological effects.

Chemical Structure

The compound features a spiro-indoline-pyridoindole framework, which is known for its diverse biological activities. The presence of halogen atoms (chlorine and fluorine) and a methoxybenzyl group may contribute to its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with similar compounds in the indoline and pyridoindole classes. These include:

  • Anticancer Activity : Many derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : Compounds with similar structures have shown potential in reducing oxidative stress.
  • Enzyme Inhibition : Some derivatives act as inhibitors for specific enzymes related to cancer progression.

Anticancer Activity

A study assessing the cytotoxic effects of various indoline derivatives found that compounds with similar scaffolds displayed significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 30 µM for effective compounds .

CompoundCell LineIC50 (µM)
Compound AA54915.0
Compound BHepG222.5
Compound CCT2618.0

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation pathways such as the WNT/β-catenin signaling pathway. For instance, a related compound was shown to inhibit DVL-GFP recruitment in HEK293 cells with an EC50 of 0.49 µM .

Antioxidant Activity

Research indicates that some compounds in this class can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is beneficial in mitigating damage caused by reactive oxygen species (ROS), which are implicated in cancer progression.

Pharmacological Implications

The diverse biological activities of (3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one suggest its potential as a lead compound for drug development. Ongoing research is necessary to fully elucidate its pharmacokinetics and toxicity profiles.

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